马来酸依多奈普

描述

马来酸T-817,也称为马来酸依度那普,是由富山化学株式会社开发的一种噻吩烷基衍生物。它主要以其神经保护特性而闻名,目前正在研究用于治疗阿尔茨海默病。 该化合物已显示出在保护神经元免受β-淀粉样蛋白肽和过氧化氢诱导的神经毒性方面的潜力,并促进海马切片培养和神经元再聚集培养中的神经突生长 .

科学研究应用

马来酸T-817具有广泛的科学研究应用,包括:

化学: 用作研究神经保护剂及其化学性质的模型化合物。

生物学: 研究其对神经元细胞的影响及其促进神经突生长的潜力。

医学: 作为治疗阿尔茨海默病、轻度认知障碍和卒中后康复的治疗剂进行探索。

工业: 在开发神经保护药物和相关药物产品方面具有潜在应用 .

作用机制

马来酸T-817通过多种机制发挥作用:

神经保护: 该化合物通过防止氧化应激和促进神经突生长,保护神经元免受β-淀粉样蛋白肽诱导的神经毒性。

分子靶点: 它激活sigma受体并与塌陷素应答介质蛋白2(CRMP2)相互作用,CRMP2参与神经突生长和突触可塑性。

涉及的途径: 该化合物影响与氧化应激、突触可塑性和神经元存活相关的途径

准备方法

合成路线和反应条件

马来酸T-817的合成涉及1-苯并噻吩-5-基乙氧基丙基氮杂环丁醇与马来酸的反应。反应条件通常包括使用有机溶剂和受控的温度设置,以确保马来酸盐的正确形成。 详细的合成路线是富山化学株式会社的专有技术,具体的反应条件尚未公开 .

工业生产方法

马来酸T-817的工业生产遵循标准的制药生产规范,包括活性药物成分(API)的合成、纯化和配制成最终剂型。 生产过程确保了该化合物的高纯度和一致性,符合药品监管标准 .

化学反应分析

反应类型

马来酸T-817会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将马来酸T-817转化为其还原形式。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和其他过氧化物。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据所需产物,可以在取代反应中使用各种亲核试剂和亲电试剂。

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可以产生化合物的还原形式 .

相似化合物的比较

类似化合物

多奈哌齐: 另一种用于治疗阿尔茨海默病的神经保护剂。

美金刚: 用于治疗阿尔茨海默病的NMDA受体拮抗剂。

利培酮: 用于增强阿尔茨海默病认知能力的胆碱酯酶抑制剂。

马来酸T-817的独特性

马来酸T-817的独特之处在于它具有神经保护和促进神经突生长的双重作用。 与其他化合物不同,它专门针对sigma受体和CRMP2,为神经保护和认知增强提供了多方面的方法 .

生物活性

Edonerpic maleate (T-817MA) is a low molecular-weight compound that has emerged as a promising neuroprotective agent, particularly in enhancing synaptic plasticity and facilitating recovery from brain injuries. This article provides an in-depth overview of its biological activity, including mechanisms of action, effects on various neurological conditions, and findings from preclinical and clinical studies.

Edonerpic maleate primarily exerts its effects through interactions with the collapsin response mediator protein 2 (CRMP2) . This binding enhances synaptic plasticity by promoting the delivery of AMPA receptors to synapses, which is crucial for neuronal communication and recovery after injury. Additionally, edonerpic maleate influences the expression of postsynaptic proteins such as Arc, which plays a role in synaptic strengthening and memory formation.

Key Mechanisms:

- CRMP2 Interaction : Edonerpic maleate binds to CRMP2, reducing its cleavage and thereby enhancing neuronal survival and function post-injury .

- AMPA Receptor Delivery : The compound facilitates the delivery of AMPA receptors to synapses, which is essential for synaptic plasticity and functional recovery .

- Neuroprotection : It protects against neurotoxic effects induced by amyloid-beta (Aβ) peptides, promoting neurite outgrowth and preserving hippocampal synapses .

Motor Function Recovery

In rodent models, edonerpic maleate has been shown to accelerate motor function recovery following traumatic brain injury (TBI). Studies indicate that administration of the compound in conjunction with rehabilitative training significantly enhances recovery outcomes compared to controls .

Cognitive Function

In models of neurodegeneration, such as tau transgenic mice, edonerpic maleate has demonstrated the ability to mitigate cognitive deficits associated with Alzheimer's disease by preserving synaptic integrity and enhancing memory performance .

Clinical Trials

Edonerpic maleate has undergone several clinical trials aimed at evaluating its safety and efficacy in humans. A notable phase 2a trial focused on patients with mild to moderate Alzheimer's disease found that while the drug was generally well tolerated, it did not show significant efficacy on primary cognitive endpoints. However, post hoc analyses suggested potential benefits in specific patient subgroups .

Clinical Trial Highlights:

- Trial Type : Phase 2a for Alzheimer's disease

- Participants : 1068 patients across multiple trials

- Safety Profile : Well tolerated at doses up to 672 mg/day; common side effects included mild gastrointestinal symptoms.

Case Study 1: Stroke Rehabilitation

In a study involving stroke patients, edonerpic maleate was administered during rehabilitation phases. Results indicated significant improvements in motor function recovery compared to traditional rehabilitation alone, highlighting its potential as an adjunct therapy .

Case Study 2: Traumatic Brain Injury

A study involving rats subjected to controlled cortical impact demonstrated that edonerpic maleate significantly reduced brain edema and neuronal loss while improving long-term neurological outcomes measured by the Morris Water Maze test .

属性

IUPAC Name |

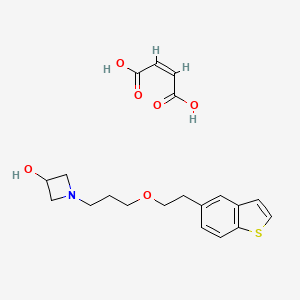

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUCYBFCLXANSO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519187-97-4 | |

| Record name | T-817 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-817 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LB9F7I5P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of T-817MA?

A1: T-817MA binds to Collapsin Response Mediator Protein 2 (CRMP2) [, , , ].

Q2: How does T-817MA’s interaction with CRMP2 influence synaptic plasticity?

A2: T-817MA facilitates experience-dependent synaptic delivery of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid) receptors, a key process for synaptic plasticity [, , , ]. This is thought to occur through the regulation of actin dynamics via CRMP2 and potentially Arc [].

Q3: Does T-817MA affect other neuronal pathways or processes?

A3: Research suggests T-817MA may also exert neuroprotective effects by reducing oxidative stress [, , ] and promoting neurite outgrowth [, ]. It may also influence GABAergic neuronal function [, , ].

Q4: Is T-817MA effective in CRMP2-deficient models?

A4: No, T-817MA failed to augment recovery in CRMP2-deficient mice, suggesting its action is dependent on CRMP2 [].

Q5: What is the molecular formula and weight of T-817MA?

A5: While the provided research papers do not explicitly state the molecular formula and weight of T-817MA, they provide the full chemical name: 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate [, ]. This information can be used to determine the molecular formula (C20H25NO5S) and molecular weight (391.48 g/mol).

Q6: Is there any spectroscopic data available for T-817MA?

A6: The provided research does not include specific spectroscopic data for T-817MA.

Q7: What in vitro models have been used to study T-817MA?

A7: Studies have used rat cortical neuron cultures, hippocampal slice cultures, and reaggregation cultures of rat cortical neurons to investigate T-817MA's neuroprotective and neurotrophic effects [, ].

Q8: What in vivo models have been used to assess T-817MA's therapeutic potential?

A8: Researchers have employed various animal models, including: * Aβ-induced neurotoxicity models: Rats infused with Aβ to mimic aspects of Alzheimer's disease pathology [, , , ]. * Tau transgenic mice: P301L tau transgenic mice, modeling tau-related neurodegeneration []. * Motor cortex cryoinjury: Mice subjected to motor cortex injury to evaluate functional recovery [, ]. * Internal capsule hemorrhage: Non-human primate model to assess upper limb function recovery []. * PDGFR-β knockout mice: A model for investigating schizophrenia and autism []. * MK-801-induced models: Rats transiently exposed to MK-801, an NMDA receptor antagonist, during the neonatal period to model schizophrenia [, ].

Q9: Has T-817MA been tested in clinical trials?

A9: Yes, T-817MA has been evaluated in clinical trials for Alzheimer’s disease. A Phase 2 trial assessed its efficacy and safety in patients with mild to moderate Alzheimer's disease [, ]. Additionally, a Phase 2 clinical trial is underway to investigate its efficacy in stroke patients [, ].

Q10: What is the safety profile of T-817MA based on preclinical and clinical studies?

A10: Preclinical studies suggest T-817MA is generally well-tolerated [, , ]. In the Phase 2 Alzheimer’s disease trial, the most frequent adverse events were gastrointestinal symptoms like diarrhea and vomiting, which typically occurred early in the treatment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。